6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one
Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one is a boron-containing heterocyclic compound It is characterized by the presence of a dioxaborolane ring attached to an isoquinolinone core
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties includes studies on its potential as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the production of materials with specific properties, such as polymers or catalysts.
Safety and Hazards
This compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
It’s known that isoquinoline derivatives are often involved in a wide range of biological activities, including anti-tumor, anti-bacterial, anti-platelet, and anti-thrombotic effects .
Mode of Action
The compound is involved in a visible-light-induced radical isocyanide insertion reaction . In this reaction, a light catalyst is excited to an excited state, which oxidizes a bromo difluoroacetate to generate a free radical. This free radical inserts into an isocyanide to generate an intermediate, which then undergoes a cyclization reaction to form a free radical intermediate. This intermediate is then oxidized to form a carbocation intermediate, which further loses a proton to yield the final product .
Biochemical Pathways
It’s known that isoquinoline derivatives can be involved in various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that difluoromethyl groups can improve the lipophilicity of drug molecules, effectively improve the membrane permeability of drugs, promote drug absorption, and increase the drug-likeness .
Result of Action
The compound is used to synthesize difluoromethylated spiro[indole-3,3’-quinoline] derivatives , which could have potential therapeutic effects.
Action Environment
The reaction involving this compound is carried out under argon protection at room temperature for 24 hours, indicating that the reaction conditions can influence the outcome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the isoquinolinone core. One common method includes the reaction of isoquinolin-1(2H)-one with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the boron-containing ring or the isoquinolinone core.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxaborolane or isoquinolinone moieties are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce new functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinolin-1(2H)-one: Similar structure but with a quinoline core.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinolin-1(2H)-one is unique due to its specific combination of a dioxaborolane ring and an isoquinolinone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-17-13(12)18/h5-9H,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNSYBSEZVIFNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620748 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219130-56-9 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219130-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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